

Comparative Analysis of 1-(2-Methoxyphenyl)piperazine Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: **1-(2-Methoxyphenyl)piperazine**

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A deep dive into the pharmacological landscape of **1-(2-methoxyphenyl)piperazine** derivatives reveals a versatile scaffold with significant potential in the development of novel therapeutics, particularly for central nervous system disorders. This guide provides a comparative analysis of these derivatives, focusing on their receptor binding affinities, *in vivo* efficacy, and the underlying experimental methodologies.

The **1-(2-methoxyphenyl)piperazine** moiety is a key pharmacophore found in numerous psychoactive compounds, conferring high affinity for various neurotransmitter receptors, most notably the serotonin 5-HT1A receptor.^[1] Derivatives of this core structure have been extensively explored for their potential as antidepressant, anxiolytic, and antipsychotic agents.^{[2][3]} This comparative guide synthesizes data from multiple studies to offer a clear overview of the structure-activity relationships and pharmacological profiles of these compounds.

Quantitative Analysis of Receptor Binding Affinities

The affinity of **1-(2-methoxyphenyl)piperazine** derivatives for various receptors is a critical determinant of their pharmacological effects. The following tables summarize the *in vitro* binding affinities (Ki values) of a selection of these compounds for the human 5-HT1A receptor and other relevant targets. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of **1-(2-Methoxyphenyl)piperazine** Derivatives at Serotonin 5-HT1A Receptors

Compound	Derivative Substitution	Ki (nM) for 5-HT1A	Reference
1	Unsubstituted	31.7	[2]
2	4-((2-(2-chloro-6-methylphenoxy)ethoxy)ethyl)	< 1	[4]
3	4-(3-(tricyclo[3.3.1.1^3,7]dec-1-ylamino)propyl)	1.2	[5]
4	4-(3-(3,5-dimethyltricyclo[3.3.1.1^3,7]decan-1-ylamino)propyl)	21.3	[5]
5	4-(cis-bicyclo[3.3.0]octan-2-yl)methyl	0.12 - 0.63	[6]
6	4-(norbornan-2-yl)methyl	0.12 - 0.63	[6]

Table 2: Comparative Binding Affinities (Ki, nM) at Other Receptors

Compound	Ki (nM) for 5-HT7	Ki (nM) for α 1-adrenergic	Reference
2	34	-	[4]
5	-	Devoid of antagonist activity	[6]
6	-	Devoid of antagonist activity	[6]

In Vivo Efficacy: Antidepressant and Antipsychotic-like Activity

The in vitro binding profiles of these derivatives often translate to significant in vivo effects. Key preclinical models used to assess their potential therapeutic applications include the forced swim test (FST) and tail suspension test (TST) for antidepressant activity, and the conditioned avoidance response (CAR) for antipsychotic potential.

Table 3: In Vivo Antidepressant-like Activity of Selected Derivatives

Compound	Test	Species	Dose	Outcome	Reference
2	Tail Suspension Test	Mice	2.5 mg/kg, i.p.	Stronger effect than imipramine (5 mg/kg)	[4]

Table 4: In Vivo Antipsychotic-like Activity of Selected Derivatives

Compound	Test	Species	Dose	Outcome	Reference
1h	Social Interaction Test (Anxiolytic)	Mice	Not specified	Displayed anxiolytic activity	[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of pharmacological compounds. Below are summaries of key methodologies employed in the characterization of **1-(2-methoxyphenyl)piperazine** derivatives.

Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- Cell membranes expressing human 5-HT1A receptors.
- Radioligand (e.g., [³H]8-OH-DPAT).
- Test compounds at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate cell membranes with the radioligand and varying concentrations of the test compound.
- Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
- Convert the IC₅₀ value to the inhibition constant (K_i) using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for potential antidepressant activity.[\[7\]](#)[\[8\]](#)[\[9\]](#)
[\[10\]](#)

Apparatus:

- A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[\[7\]](#)

Procedure:

- Individually place mice into the water-filled cylinder.
- Record the total duration of the test (typically 6 minutes).
- Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.^[8]
- A significant reduction in the duration of immobility by a test compound compared to a vehicle control is indicative of antidepressant-like activity.

Conditioned Avoidance Response (CAR) Test in Rats

The CAR test is a predictive model for antipsychotic activity, assessing the ability of a compound to suppress a learned avoidance response.^{[4][11]}

Apparatus:

- A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.
- A conditioned stimulus (CS), such as a light or a tone.
- An unconditioned stimulus (US), a mild foot shock.

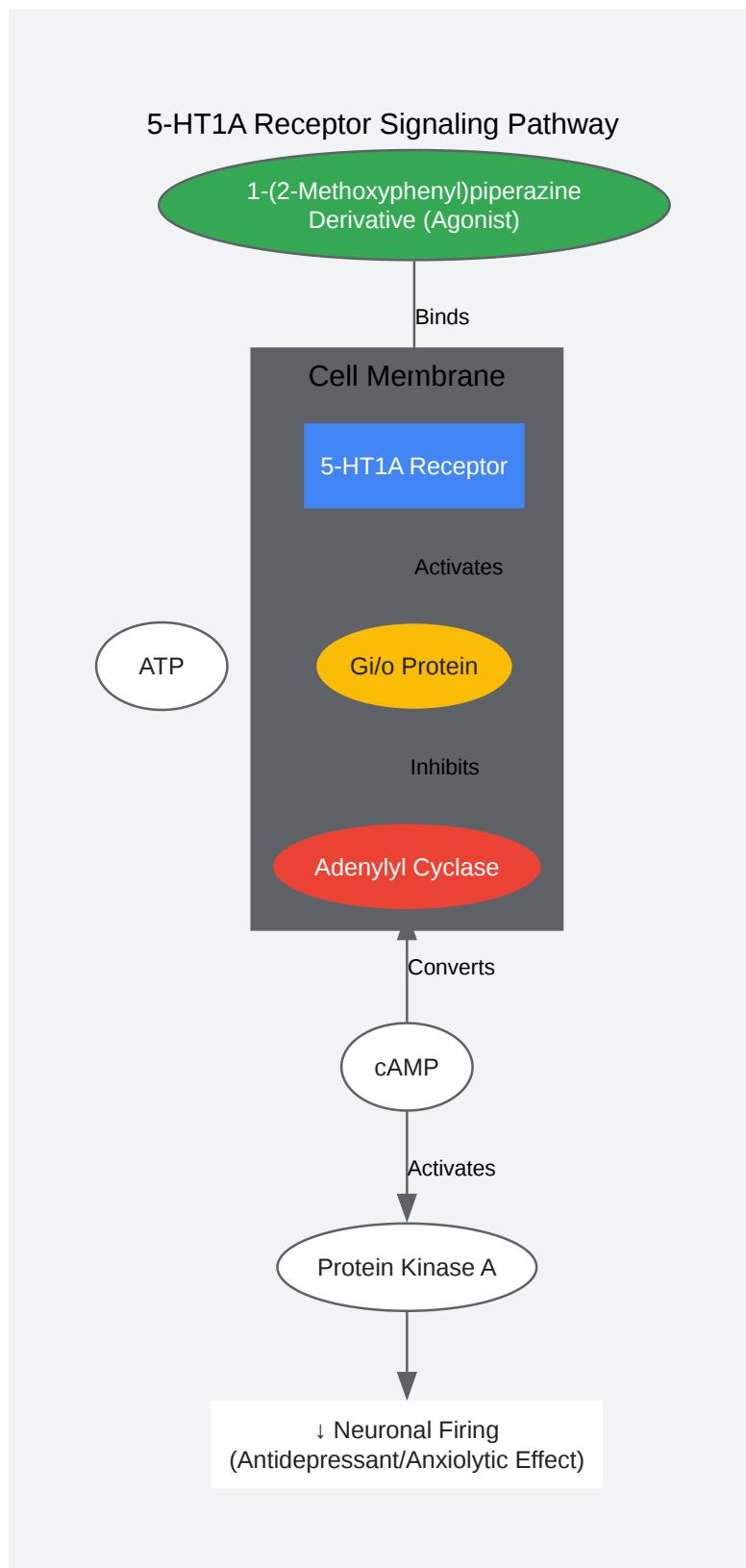
Procedure:

- Training: Place a rat in one compartment of the shuttle box. Present the CS for a short period (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after the US has started (escape response). Repeat for a set number of trials.
- Testing: Administer the test compound or vehicle to the trained rats. After a specific pretreatment time, place the rats back in the shuttle box and present the CS and US as in the training phase.

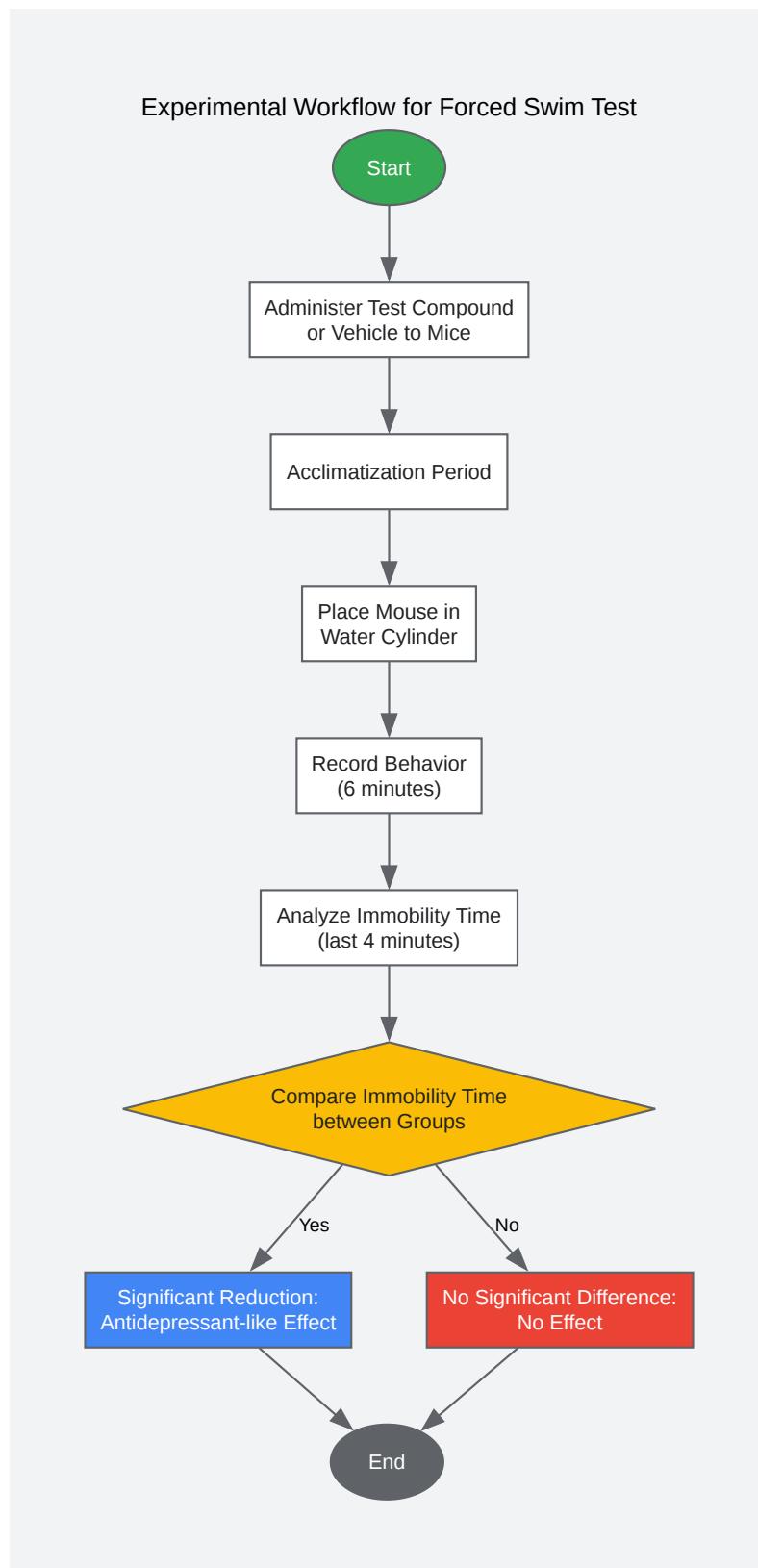
- Data Analysis: Record the number of avoidance and escape responses. A selective reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[\[4\]](#)

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

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Caption: 5-HT1A Receptor Signaling Pathway initiated by an agonist.



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Caption: Workflow of the Forced Swim Test for antidepressant screening.

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